An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 6-chloropyrazine-2-carboxylate
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 6-chloropyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its molecular characteristics, physical properties, and synthetic methodologies. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of relevant analytical techniques for its characterization. While specific biological signaling pathways involving this compound are not extensively documented in current literature, its structural motif is common in biologically active molecules, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents.
Introduction
Ethyl 6-chloropyrazine-2-carboxylate is a substituted pyrazine derivative. The pyrazine ring is a core structure in numerous biologically active compounds, including anticancer, antiviral, and antimicrobial agents. The presence of a chlorine atom and an ethyl ester group on the pyrazine ring makes Ethyl 6-chloropyrazine-2-carboxylate a versatile building block for further chemical modifications, allowing for the exploration of new chemical space in drug discovery programs. This guide aims to provide a consolidated resource of its known properties to facilitate its use in research and development.
Molecular and Physical Properties
A summary of the key molecular and physical properties of Ethyl 6-chloropyrazine-2-carboxylate is presented below. It is important to note that while some data is readily available from various chemical suppliers, specific experimental values for properties such as melting and boiling points are not consistently reported in the scientific literature.
Table 1: Molecular and Physical Properties of Ethyl 6-chloropyrazine-2-carboxylate
| Property | Value |
| IUPAC Name | Ethyl 6-chloropyrazine-2-carboxylate |
| CAS Number | 161611-46-7[1] |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| Appearance | Not consistently reported; likely a solid or liquid |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | General information suggests solubility in organic solvents.[2] |
| Storage Conditions | Sealed in a dry place at room temperature or 2-8°C.[3] |
Chemical Properties and Reactivity
Ethyl 6-chloropyrazine-2-carboxylate possesses several reactive sites that can be exploited for chemical synthesis. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other derivatives. The pyrazine ring itself can undergo various transformations, although its electron-deficient nature influences its reactivity.
Synthesis and Purification
The synthesis of Ethyl 6-chloropyrazine-2-carboxylate is most commonly achieved through the esterification of 6-chloropyrazine-2-carboxylic acid. A detailed, representative experimental protocol based on the Fischer esterification method is provided below.
Experimental Protocol: Fischer Esterification of 6-chloropyrazine-2-carboxylic acid
This protocol describes a plausible method for the synthesis of Ethyl 6-chloropyrazine-2-carboxylate.
Materials:
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6-chloropyrazine-2-carboxylic acid
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Absolute ethanol
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Concentrated sulfuric acid (catalyst)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Ethyl acetate
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Hexane
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloropyrazine-2-carboxylic acid in an excess of absolute ethanol.
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Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Remove the excess ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Diagram 1: Synthetic Workflow for Ethyl 6-chloropyrazine-2-carboxylate
Caption: A schematic overview of the Fischer esterification process.
Purification
The crude Ethyl 6-chloropyrazine-2-carboxylate can be purified by column chromatography on silica gel.
Protocol: Column Chromatography Purification
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Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
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Load the dissolved sample onto the top of the silica gel column.
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Elute the column with a solvent system of increasing polarity, typically a mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.
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Collect the fractions containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified Ethyl 6-chloropyrazine-2-carboxylate.
Diagram 2: Purification Workflow
Caption: A typical workflow for the purification by column chromatography.
Analytical Characterization
The structure and purity of Ethyl 6-chloropyrazine-2-carboxylate are typically confirmed using a combination of spectroscopic techniques.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet) and two distinct signals for the aromatic protons on the pyrazine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyrazine ring (with the carbon attached to the chlorine showing a characteristic shift), and the carbons of the ethyl group. |
| FT-IR | Characteristic absorption bands for the C=O stretching of the ester, C-Cl stretching, and vibrations of the pyrazine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |
| HPLC | A single major peak indicating the purity of the compound. |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the biological activity and involvement of Ethyl 6-chloropyrazine-2-carboxylate in any signaling pathways. However, the pyrazine scaffold is a well-established pharmacophore. Numerous pyrazine derivatives have been investigated and developed for a wide range of therapeutic applications, exhibiting activities such as:
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Antimicrobial activity: Some pyrazine derivatives have shown efficacy against various bacterial and fungal strains.
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Anticancer activity: The pyrazine ring is a key component in several kinase inhibitors and other anticancer agents.
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Antiviral activity: Certain pyrazine-containing compounds have demonstrated antiviral properties.
Given its structural features, Ethyl 6-chloropyrazine-2-carboxylate serves as a valuable starting material for the synthesis of libraries of novel pyrazine derivatives for biological screening. The chlorine atom provides a handle for introducing diversity, which is a key strategy in lead optimization.
Diagram 3: Logical Relationship in Drug Discovery
Caption: The role of the title compound as a building block in a drug discovery workflow.
Safety and Handling
Detailed toxicological data for Ethyl 6-chloropyrazine-2-carboxylate is not widely available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal guidelines, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 6-chloropyrazine-2-carboxylate is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. While comprehensive data on its physical properties and biological activity are not yet fully elucidated in the public domain, its chemical structure offers multiple avenues for synthetic elaboration. This guide provides a foundational understanding of its known characteristics and outlines practical methodologies for its synthesis and purification, thereby serving as a useful resource for researchers engaged in the design and development of novel pyrazine-based compounds. Further investigation into the physical, chemical, and biological properties of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
